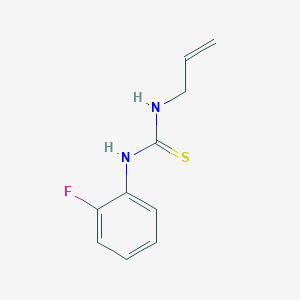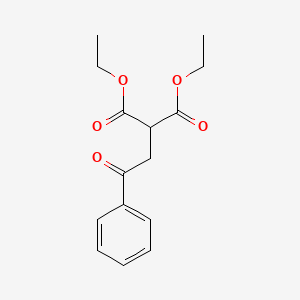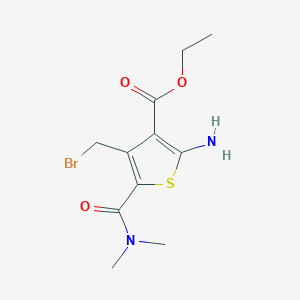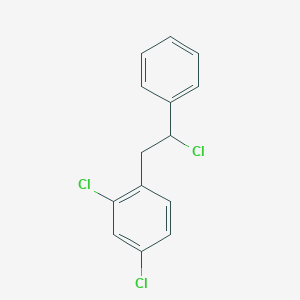
2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of hydrogen atoms on the benzene ring with chlorine atoms. The general mechanism involves the formation of a sigma-bond between the benzene ring and the electrophile, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas). Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated benzoic acids, while reduction reactions may produce less chlorinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- include:
- Benzene, 1,4-dichloro-
- Benzene, 1,2-dichloro-
- Benzene, 1,2-dichloro-4-nitro-
Uniqueness
The uniqueness of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- lies in its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity compared to other chlorinated benzene derivatives.
Eigenschaften
CAS-Nummer |
18826-54-5 |
|---|---|
Molekularformel |
C14H11Cl3 |
Molekulargewicht |
285.6 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2-chloro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H11Cl3/c15-12-7-6-11(14(17)9-12)8-13(16)10-4-2-1-3-5-10/h1-7,9,13H,8H2 |
InChI-Schlüssel |
OTXYJKPMQHUVSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



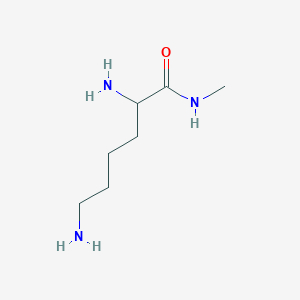
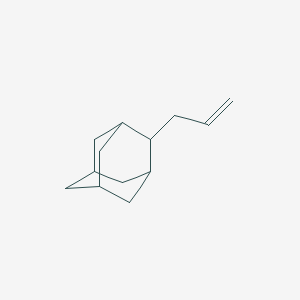
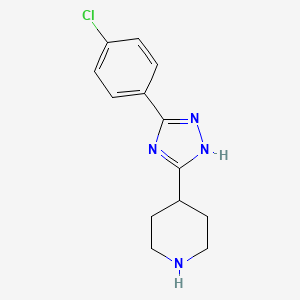

![[3-(4-Isopropyl-phenyl)-propyl]-methyl-amine](/img/structure/B15095541.png)
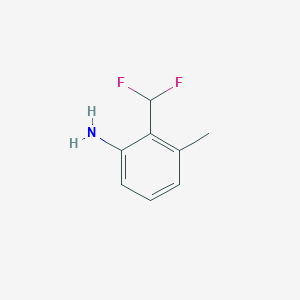
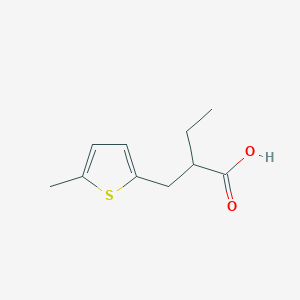

![ethyl 5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15095562.png)
![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
